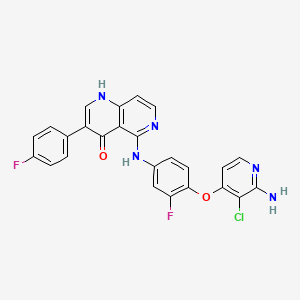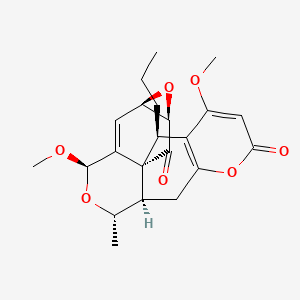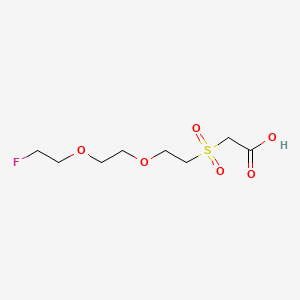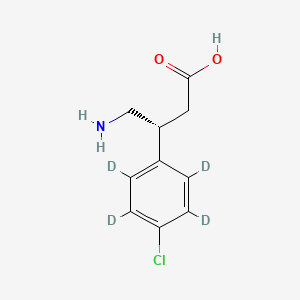![molecular formula C22H38O5 B12416803 Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]- CAS No. 2315-63-1](/img/structure/B12416803.png)
Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triton X-45 (n=4) is a non-ionic surfactant, known chemically as 4-(1,1,3,3-tetramethylbutyl)phenyl-polyethylene glycol. It is characterized by a low hydrophile-lipophile balance (HLB) value, making it suitable for various applications, including bioseparation processes. This compound is easily dispersible in aqueous solutions at room temperature and is chemically stable in most acidic and alkaline solutions .
Vorbereitungsmethoden
Triton X-45 (n=4) is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction involves the addition of ethylene oxide to the phenol compound under controlled conditions, typically in the presence of a catalyst. The degree of ethoxylation determines the number of ethylene oxide units (n=4 in this case) attached to the phenol ring .
Analyse Chemischer Reaktionen
Triton X-45 (n=4) primarily undergoes reactions typical of non-ionic surfactants. These include:
Oxidation: The ethylene oxide chains can be oxidized under strong oxidative conditions.
Reduction: The phenolic group can be reduced to a corresponding hydroxy compound.
Substitution: The phenolic hydrogen can be substituted with various functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triton X-45 (n=4) has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the purification of proteins and other biomolecules due to its ability to disrupt cell membranes and solubilize membrane proteins.
Medicine: Utilized in the treatment of human plasma to inactivate viruses, such as the hepatitis C virus, before transfusion.
Industry: Applied in the formulation of paints, coatings, cleaners, and agrochemicals due to its excellent emulsifying and wetting properties .
Wirkmechanismus
The mechanism of action of Triton X-45 (n=4) involves its ability to reduce surface tension and disrupt lipid bilayers. This property makes it effective in solubilizing hydrophobic compounds and disrupting cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their solubilization and purification .
Vergleich Mit ähnlichen Verbindungen
Triton X-45 (n=4) can be compared with other non-ionic surfactants such as:
Triton X-100: Similar in structure but with a higher degree of ethoxylation, making it more hydrophilic.
Brij® 35: Another non-ionic surfactant with a different hydrophile-lipophile balance, used in similar applications.
ECOSURF™ EH-3: A non-ionic surfactant with different ethoxylation levels and applications.
Triton X-45 (n=4) is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly suitable for applications requiring low HLB values .
Eigenschaften
CAS-Nummer |
2315-63-1 |
|---|---|
Molekularformel |
C22H38O5 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H38O5/c1-21(2,3)18-22(4,5)19-6-8-20(9-7-19)27-17-16-26-15-14-25-13-12-24-11-10-23/h6-9,23H,10-18H2,1-5H3 |
InChI-Schlüssel |
UYDLBVPAAFVANX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
